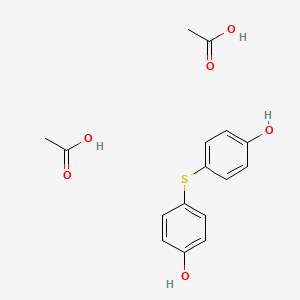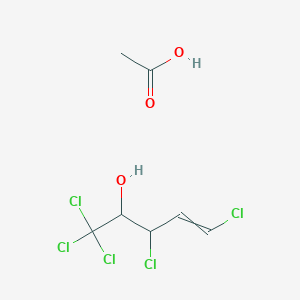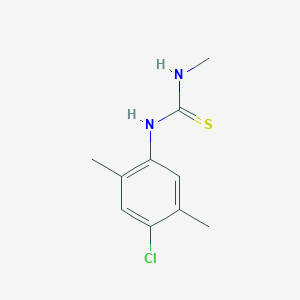
Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol is a chemical compound that features both acetic acid and phenolic functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(4-hydroxyphenyl)sulfanylphenol typically involves the reaction of 4-hydroxyphenylacetic acid with a suitable sulfanylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or extraction.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of acetic acid;4-(4-hydroxyphenyl)sulfanylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, the compound may modulate specific signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylacetic acid: A phenolic acid used in the synthesis of various esters and as an intermediate in pharmaceutical production.
3-Hydroxyphenylacetic acid: Another phenolic acid with similar applications in organic synthesis and pharmaceutical production.
4-Hydroxyphenylpyruvic acid: A related compound used in biochemical research and as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
Acetic acid;4-(4-hydroxyphenyl)sulfanylphenol is unique due to the presence of both acetic acid and sulfanylphenol functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
63449-96-7 |
|---|---|
Fórmula molecular |
C16H18O6S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
acetic acid;4-(4-hydroxyphenyl)sulfanylphenol |
InChI |
InChI=1S/C12H10O2S.2C2H4O2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2*1-2(3)4/h1-8,13-14H;2*1H3,(H,3,4) |
Clave InChI |
TWFZFDAORMYZFE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1O)SC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)acetic acid](/img/structure/B14512769.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)
![1-[Ethyl(3-methylphenyl)amino]propan-2-ol](/img/structure/B14512781.png)

![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)

